molecular formula C13H14ClN3O B2861093 1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole CAS No. 2097862-66-1

1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole

Cat. No.: B2861093
CAS No.: 2097862-66-1
M. Wt: 263.73
InChI Key: MEHHZTQMPPNCES-UHFFFAOYSA-N
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Description

1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of a chloro, methoxy, and methyl-substituted phenyl ring attached to a cyclopropyl-triazole moiety, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 4-chloro-2-methoxy-5-methylphenylamine and cyclopropyl azide.

    Formation of Triazole Ring: The cyclopropyl azide undergoes a cycloaddition reaction with the phenylamine derivative to form the triazole ring. This reaction is often carried out under mild conditions, such as room temperature, in the presence of a copper(I) catalyst.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents on the phenyl ring or triazole moiety.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors to trigger or block specific signaling pathways.

    Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:

    1-(4-chloro-2-methoxyphenyl)-4-cyclopropyl-1H-1,2,3-triazole: Lacks the methyl group on the phenyl ring, which may affect its chemical and biological properties.

    1-(4-chloro-2-methoxy-5-methylphenyl)-4-ethyl-1H-1,2,3-triazole: Contains an ethyl group instead of a cyclopropyl group, leading to differences in steric and electronic effects.

    1-(4-chloro-2-methoxy-5-methylphenyl)-4-phenyl-1H-1,2,3-triazole: The phenyl group may introduce additional π-π interactions, influencing its binding affinity and activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which can impart distinct steric and electronic properties, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-8-5-12(13(18-2)6-10(8)14)17-7-11(15-16-17)9-3-4-9/h5-7,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHHZTQMPPNCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)N2C=C(N=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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